molecular formula C19H22FN3O3 B6084365 ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate

ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B6084365
M. Wt: 359.4 g/mol
InChI Key: YQPHUHRVPUBZPK-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an imidazole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the imidazole moiety and the fluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or participate in hydrogen bonding, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chlorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate
  • Ethyl 3-[(2-bromophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate
  • Ethyl 3-[(2-methylphenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate

Uniqueness

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, increase its binding affinity to target molecules, and improve its metabolic profile compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-26-18(25)19(10-14-6-3-4-7-15(14)20)8-5-9-23(12-19)17(24)16-11-21-13-22-16/h3-4,6-7,11,13H,2,5,8-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHUHRVPUBZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CN=CN2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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